4,5-Dimethylthiophene-3-carbohydrazide
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Overview
Description
4,5-Dimethylthiophene-3-carbohydrazide is an organic compound with the molecular formula C7H10N2OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Scientific Research Applications
4,5-Dimethylthiophene-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylthiophene-3-carbohydrazide typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4,5-Dimethylthiophene-3-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the process would likely involve similar reaction conditions as those used in laboratory synthesis, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions could enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylthiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Various hydrazine derivatives.
Substitution: Substituted thiophene derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 4,5-Dimethylthiophene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or altering receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Thiophene-3-carbohydrazide: Lacks the methyl groups at positions 4 and 5.
4-Methylthiophene-3-carbohydrazide: Has a single methyl group at position 4.
5-Methylthiophene-3-carbohydrazide: Has a single methyl group at position 5.
Uniqueness: 4,5-Dimethylthiophene-3-carbohydrazide is unique due to the presence of two methyl groups at positions 4 and 5, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications.
Properties
IUPAC Name |
4,5-dimethylthiophene-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-5(2)11-3-6(4)7(10)9-8/h3H,8H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSYIAJXBNLPHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404709 |
Source
|
Record name | 4,5-dimethylthiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524934-36-9 |
Source
|
Record name | 4,5-dimethylthiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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